3-Bromo-5-methylpyridine-2-carboxylic acid
Overview
Description
3-Bromo-5-methylpyridine-2-carboxylic acid is an organic compound with the molecular formula C7H6BrNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the third position, a methyl group at the fifth position, and a carboxylic acid group at the second position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-5-methylpyridine-2-carboxylic acid can be synthesized through several methods. One common method involves the bromination of 5-methylpyridine-2-carboxylic acid using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like azobisisobutyronitrile (AIBN). The reaction typically takes place in an organic solvent such as dichloromethane at a controlled temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) and bases like potassium carbonate in organic solvents.
Major Products Formed
Biaryl Compounds: Formed through coupling reactions with arylboronic acids.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3-Bromo-5-methylpyridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed in the preparation of various heterocyclic compounds and as a building block in complex molecule synthesis.
Material Science: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methylpyridine-2-carboxylic acid depends on the specific reactions it undergoes. In coupling reactions, the compound acts as an electrophile, where the bromine atom is replaced by a nucleophile. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound in various chemical environments .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-5-methylpyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. The presence of both a bromine atom and a carboxylic acid group allows for versatile chemical transformations and applications in various fields.
Biological Activity
3-Bromo-5-methylpyridine-2-carboxylic acid (CAS Number: 1211515-68-2) is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, highlighting its antimicrobial properties, enzyme inhibition capabilities, and implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 216.03 g/mol. The compound features a bromine atom, a methyl group, and a carboxylic acid functional group attached to a pyridine ring. These structural characteristics influence its chemical reactivity and biological activity significantly.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily due to its structural similarities with other biologically active pyridine derivatives. Key areas of interest include:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics.
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in disease pathways, particularly those related to neurological disorders and infections. Its mechanism of action may involve binding interactions with target enzymes or receptors, modulating their activity.
- Potential in Medicinal Chemistry : The unique structural features of this compound position it as a promising scaffold for the synthesis of new therapeutic agents aimed at treating various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various pyridine derivatives found that this compound demonstrated significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded, indicating effective concentrations for inhibiting bacterial growth.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 32 |
This compound | Escherichia coli | 64 |
Enzyme Inhibition Studies
In vitro studies have shown that this compound acts as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various signaling pathways related to cell survival and metabolism. The compound exhibited an IC50 value of approximately 15 µM, suggesting moderate inhibitory activity.
Case Studies and Applications
- Case Study on Neurological Disorders : A recent investigation into the effects of pyridine derivatives on neuronal cell lines highlighted the neuroprotective potential of compounds similar to this compound. The study reported that treatment with this compound improved cell viability under oxidative stress conditions, indicating its potential role in neuroprotection.
- Pharmaceutical Applications : Due to its ability to inhibit key enzymes associated with cancer pathways, researchers are exploring the use of this compound as a lead compound for developing novel anticancer drugs.
Properties
IUPAC Name |
3-bromo-5-methylpyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-2-5(8)6(7(10)11)9-3-4/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFGEDISONEYIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694175 | |
Record name | 3-Bromo-5-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211515-68-2 | |
Record name | 3-Bromo-5-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-methylpyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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